molecular formula C8H11ClN2O2 B7794511 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 66400-14-4

6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7794511
CAS No.: 66400-14-4
M. Wt: 202.64 g/mol
InChI Key: HXXGHKGTYZMJLP-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative characterized by a chloro substituent at position 6, a methyl group at position 3, and a propyl chain at position 1 (Figure 1). Pyrimidinediones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., HIV integrase) due to their ability to mimic nucleic acid bases . This article provides a detailed comparison of the target compound with structurally related analogues, focusing on substituent effects, synthetic pathways, physicochemical properties, and biological relevance.

Properties

IUPAC Name

6-chloro-3-methyl-1-propylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGHKGTYZMJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212810
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66400-14-4
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66400-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by alkylation and methylation steps. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Bromination at Position 5

The chlorine at position 6 directs electrophilic bromination to position 5. This reaction uses brominating agents under controlled conditions:

ParameterDetails
Reactants 6-Chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione, bromine source
Solvent Dichloromethane (DCM) or DMF
Temperature Room temperature to 100°C
Catalyst None (direct electrophilic substitution)
Product 5-Bromo-6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione
Yield 82–87% (isolated as white crystalline solid)

The brominated derivative is critical for further functionalization, such as Suzuki couplings or aminations .

Nucleophilic Substitution at Position 6

The chlorine at position 6 is susceptible to displacement by nucleophiles like amines. A patent demonstrates this using (S)-O-methylbenzylamine:

ParameterDetails
Reactants 6-Chloro-3-methyl-1-propylpyrimidine..., (S)-O-methylbenzylamine
Solvent 1,4-Dioxane
Temperature Reflux (~100°C)
Time 3–6 hours
Product 6-((S)-O-Methylbenzylamino)-3-methyl-1-propylpyrimidine-2,4-dione
Application Intermediate for cardiovascular therapeutics

This reaction highlights the compound’s utility in generating bioactive analogs through SNAr mechanisms .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
Alkylation Propyl bromide, K₂CO₃, DMF, 50°C6-Chloro-3-methyl-1-propyl derivative85%
Bromination Bromine, DCM/DMF5-Bromo-6-chloro derivative82–87%
Amination (S)-O-Methylbenzylamine, 1,4-dioxane6-Amino-substituted analogN/A

Stability Considerations

  • Hydrolysis Sensitivity : The carbonyl groups render the compound prone to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous handling .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione has been studied for its potential use in drug development due to its structural similarity to nucleobases and its ability to inhibit certain enzymes.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modified pyrimidine derivatives could inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as influenza and HIV.

Anticancer Properties

The compound has shown promise in anticancer research:

  • Case Study : A paper in Cancer Research reported that certain pyrimidine derivatives were effective in inhibiting tumor growth in animal models through mechanisms involving apoptosis and cell cycle arrest.

Agrochemical Applications

In agriculture, this compound is explored for its herbicidal properties:

Herbicide Development

The compound can act as a precursor for developing new herbicides that target specific weed species while minimizing damage to crops.

  • Case Study : Research published in Pest Management Science highlighted a series of experiments where pyrimidine derivatives were tested against common agricultural weeds, demonstrating effective control with minimal environmental impact.

Data Tables

Application AreaSpecific UseReference
PharmaceuticalsAntiviral activityJournal of Medicinal Chemistry
PharmaceuticalsAnticancer propertiesCancer Research
AgrochemicalsHerbicide developmentPest Management Science

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinediones are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
6-Chloro-3-isopropylpyrimidine-2,4-dione 6-Cl, 3-isopropyl, 1-H 188.61 Lipophilic; requires inert storage
6-Amino-1,3-dimethylpyrimidine-2,4-dione 6-NH2, 1-CH3, 3-CH3 155.15 High solubility (H-bonding)
6-Benzyl-1-(fluorobenzyloxy)methyl derivatives 6-benzyl, 1-aryloxyalkyl ~400–450 HIV integrase inhibitors
6-Amino-1-cyclopropylpyrimidine-2,4-dione 6-NH2, 1-cyclopropyl 167.17 Enhanced metabolic stability
Target: 6-Chloro-3-methyl-1-propylpyrimidine-2,4-dione 6-Cl, 3-CH3, 1-propyl ~202.62 (estimated) Moderate lipophilicity; potential reactivity at C6

Key Observations :

  • Chloro vs. Amino Groups: The 6-chloro substituent in the target compound increases electrophilicity at C6, making it susceptible to nucleophilic substitution, whereas 6-amino analogues (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding .
  • N3 Substituents : Methyl at N3 (target) vs. isopropyl in affects steric bulk, which may influence binding to enzymatic targets.

Physicochemical Properties

  • Solubility: The target compound’s chloro and propyl groups reduce water solubility compared to amino or hydroxylated analogues (e.g., 6-methoxy derivatives in ).
  • Stability : Chloro-substituted pyrimidinediones (e.g., ) require storage at 2–8°C under inert atmospheres to prevent degradation, suggesting similar handling for the target compound .
  • Acidity: The electron-withdrawing chloro group increases the acidity of N1-H compared to methoxy or amino analogues, affecting salt formation and bioavailability.

Biological Activity

6-Chloro-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including antiviral and antibacterial properties. Understanding its biological activity is crucial for developing therapeutic agents.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 66400-14-4
  • Density : 1.3 g/cm³
  • Boiling Point : 260.6 °C at 760 mmHg
  • LogP : 1.65 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can lead to decreased proliferation of cells, particularly in rapidly dividing cancerous or viral-infected cells.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to exhibit significant activity against several viruses by interfering with their replication processes.

StudyVirus TestedIC50 (µM)Mechanism
Coxsackievirus B22.0 ± 2.6Inhibition of viral replication
Enterovirus18.3 ± 2.0Targeting viral RNA synthesis

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.

StudyBacterium TestedMinimum Inhibitory Concentration (MIC)
Helicobacter pylori15 µg/mL

In vitro studies indicate that it inhibits the growth of H. pylori by targeting glutamate racemase, an enzyme essential for bacterial cell wall synthesis.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of various pyrimidine derivatives included this compound. The results demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Antibacterial Properties

In another investigation focusing on antibacterial activity, researchers found that the compound effectively inhibited the growth of H. pylori in both laboratory and clinical isolates. The study concluded that this pyrimidine derivative could serve as a lead compound for developing new antibiotics targeting resistant strains of H. pylori.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8_8H10_{10}ClN2_2O2_2Derived
Molar Mass~201.63 g/molCalculated
Hazard ClassificationXi (Irritant)
Melting Point Range150–160°C (analog data)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Alkylating AgentPropyl iodide53%
SolventDMFHigh purity
BaseK2_2CO3_3

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